N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-10-12-6-13(8-15(12)21)18-17(23)11-7-16(22)19(9-11)14-4-2-1-3-5-14/h1-5,11-13,15,20-21H,6-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKPCJYMMATMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with hydroxyl and hydroxymethyl substituents can be synthesized through a series of reactions, including cyclization and functional group modifications.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Rings: The cyclopentyl and pyrrolidine rings are then coupled together using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The hydroxyl and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibit significant anticancer properties. The structure of this compound allows it to interact with various biological targets, leading to apoptosis in cancer cells. For instance, Mannich bases derived from similar structures have shown promising results against several cancer cell lines, including hepatocellular carcinoma and breast cancer, with IC50 values indicating potent cytotoxicity .
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic effects. Studies have demonstrated that derivatives can inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. For example, a related compound showed an IC50 value of 4.58 μM against α-amylase, suggesting that this compound may also possess similar inhibitory activity .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability of certain derivatives to cross the blood-brain barrier and modulate neurotransmitter levels positions them as candidates for further research in neuropharmacology.
Synthesis and Structural Insights
The synthesis of this compound involves several steps that can be optimized for yield and purity. Key synthetic routes often include the formation of the pyrrolidine ring followed by the introduction of hydroxymethyl and carboxamide functionalities.
Crystallographic Data
Crystallographic studies provide insights into the molecular structure and stability of the compound. For instance, detailed crystallographic data reveal bond lengths and angles that are crucial for understanding its reactivity and interaction with biological targets .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. The results indicate a dose-dependent response, with significant reductions in cell viability at higher concentrations.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound in treating diabetes and cancer. Preliminary results show that treatment with derivatives leads to improved metabolic profiles and reduced tumor growth rates.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrrolidine-3-carboxamide derivatives, differing primarily in substituent groups. Below is a comparative analysis based on molecular structure, physicochemical properties, and biological activity.
Structural Analogues and Substitution Patterns
Notes:
- *The target compound’s molecular weight is inferred to exceed 306.787 (from ) due to additional hydroxyl and hydroxymethyl groups.
- Substituents like chlorophenyl (), hydroxyphenyl (), and fluorophenyl-pyridinyl () highlight divergent functionalization strategies.
Physicochemical Properties
Key differences in substituents correlate with variations in solubility, polarity, and stability:
- Solubility : The piperazinyl-sulfonylethyl substituent in reduces solubility (0.574 mg/mL), likely due to increased hydrophobicity. The target compound’s hydroxyl/hydroxymethyl groups may enhance aqueous solubility via hydrogen bonding, though experimental data are lacking.
- Stability: Cyclopentyl derivatives with hydroxyl groups (e.g., ) are noted for improved stability and manufacturability, suggesting similar advantages for the target compound.
Biological Activity
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps. The compound is derived from a reaction involving 3-hydroxy-4-methoxybenzoic acid and cyclopentylamine, utilizing N,N-diisopropylethylamine (DIEA) as a base in dimethylformamide (DMF). The reaction is monitored through Thin Layer Chromatography (TLC), and the product is purified via recrystallization from ethyl acetate .
The structural analysis reveals that the compound exhibits normal bond lengths and angles consistent with similar derivatives. The cyclopentyl ring adopts a conformation between envelope and half-chair, while the hydroxyl group participates in strong intermolecular hydrogen bonding, enhancing the stability of the molecular structure .
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit notable anticancer properties. In vitro tests on A549 human lung adenocarcinoma cells showed that these compounds significantly reduce cell viability. For instance, specific derivatives demonstrated a reduction in A549 cell viability to as low as 66% compared to untreated controls when exposed to a concentration of 100 µM for 24 hours .
Table 1: Anticancer Activity of Selected Compounds
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound 15 | A549 (Lung Cancer) | 34% | |
| Compound 21 | A549 (Lung Cancer) | 45% | |
| Control (Cisplatin) | A549 (Lung Cancer) | 50% |
The structure-activity relationship indicates that compounds with free amino groups tend to exhibit higher potency compared to those with acetylamino fragments. Notably, derivatives containing thienyl fragments were among the most effective, showcasing both anticancer and reduced cytotoxic effects on non-cancerous cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity against multidrug-resistant pathogens. The compounds were tested against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Results indicated promising selective antimicrobial activity, particularly against strains resistant to conventional antibiotics like linezolid .
Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens
| Compound | Pathogen | Activity | Reference |
|---|---|---|---|
| Compound 18 | MRSA | Inhibitory | |
| Compound 21 | Staphylococcus aureus | Selective Inhibition |
Case Studies
Recent investigations into the biological activity of pyrrolidine derivatives have highlighted their potential as therapeutic agents. For instance, a study focusing on the structure of related compounds revealed that modifications at specific positions significantly influence both anticancer and antimicrobial efficacy. This underscores the importance of structural optimization in drug design for enhancing biological activity .
Additionally, research has shown that certain derivatives can effectively target intracellular Staphylococcus aureus, reducing recurrence rates in orthopedic infections. This finding suggests that these compounds may offer dual benefits in treating infections while also possessing anticancer properties .
Q & A
Basic Research Question
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm cyclopentyl/pyrrolidine ring conformations. Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) ensures precision, as applied to related carboxamides .
- NMR spectroscopy : Use -DEPT and 2D experiments (HSQC, HMBC) to assign quaternary carbons and verify hydroxyl/hydroxymethyl groups .
How should researchers design stability studies under varying physiological conditions?
Advanced Research Question
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation via UPLC-MS. Compare with thiazolidinone analogs, which show instability in acidic conditions .
- Oxidative stress testing : Expose to 0.3% HO and monitor oxidation of hydroxymethyl groups using -NMR .
What methodologies are effective for structure-activity relationship (SAR) studies?
Advanced Research Question
- Analog synthesis : Modify the cyclopentyl (e.g., fluorination) or pyrrolidine (e.g., substituent positioning) moieties, referencing SAR trends in thieno[2,3-d]pyrimidine carboxamides .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) and cellular models (e.g., cancer cell lines), correlating substituent effects with IC values .
How can contradictions between in vitro and in vivo activity data be resolved?
Advanced Research Question
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models. Poor membrane permeability, observed in similar carboxamides, may explain discrepancies .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites, as hydroxylation often reduces in vivo efficacy .
What computational approaches aid in target identification and binding mode prediction?
Advanced Research Question
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 9D6) to predict interactions with kinase domains .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly for the hydroxymethyl group’s solvent exposure .
How can researchers assess metabolic stability in hepatic models?
Advanced Research Question
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound loss via LC-MS. Compare half-life (t) to indole-carboxamide derivatives .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
What strategies are employed to study polymorphic forms and their bioactivity?
Advanced Research Question
- PXRD and DSC : Characterize polymorphs by diffraction patterns and melting endotherms. For example, thiazolidinone analogs exhibit bioactivity variations across forms .
- Solvent-mediated crystallization : Screen ethanol, acetonitrile, and toluene to isolate stable polymorphs .
How are enzyme inhibition assays designed to evaluate mechanistic specificity?
Advanced Research Question
- Kinase panel screening : Test against 50+ kinases at 1 µM concentration, using ADP-Glo™ assays. Prioritize targets with >80% inhibition, as done for pyridine-3-carboxamides .
- Competitive binding studies : Perform SPR or ITC to measure K values and validate allosteric vs. orthosteric mechanisms .
What orthogonal assays validate target engagement in cellular models?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
